molecular formula C11H15N3O6 B13440112 L(+)-(Arabinose 2-Nitrophenyl)hydrazone

L(+)-(Arabinose 2-Nitrophenyl)hydrazone

Cat. No.: B13440112
M. Wt: 285.25 g/mol
InChI Key: IXMUDTKTPHPTLK-QSPFPDKWSA-N
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Description

L(+)-(Arabinose 2-Nitrophenyl)hydrazone is a hydrazone derivative formed by the condensation of L(+)-arabinose and 2-nitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. They are known for their diverse biological activities and applications in various fields such as medicinal chemistry, analytical chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L(+)-(Arabinose 2-Nitrophenyl)hydrazone typically involves the reaction of L(+)-arabinose with 2-nitrophenylhydrazine in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:

L(+)-Arabinose+2-NitrophenylhydrazineL(+)-(Arabinose 2-Nitrophenyl)hydrazone+H2O\text{L(+)-Arabinose} + \text{2-Nitrophenylhydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O} L(+)-Arabinose+2-Nitrophenylhydrazine→L(+)-(Arabinose 2-Nitrophenyl)hydrazone+H2​O

Industrial Production Methods

Industrial production of hydrazones, including this compound, often employs mechanochemical approaches or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced environmental impact. Mechanochemical synthesis involves grinding the reactants together in the presence of a small amount of solvent, while solid-state melt reactions involve heating the reactants to form the desired product .

Chemical Reactions Analysis

Types of Reactions

L(+)-(Arabinose 2-Nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include oximes, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

L(+)-(Arabinose 2-Nitrophenyl)hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L(+)-(Arabinose 2-Nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity or the induction of cell death pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Benzylidenehydrazones: Similar in structure but derived from benzaldehyde.

    Isonicotinic Hydrazones: Derived from isonicotinic acid hydrazide and exhibit similar biological activities.

    Salicylaldehyde Hydrazones: Formed from salicylaldehyde and known for their antimicrobial properties.

Uniqueness

L(+)-(Arabinose 2-Nitrophenyl)hydrazone is unique due to its specific combination of L(+)-arabinose and 2-nitrophenylhydrazine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

(2S,3R,4S,5Z)-5-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,4-tetrol

InChI

InChI=1S/C11H15N3O6/c15-6-10(17)11(18)9(16)5-12-13-7-3-1-2-4-8(7)14(19)20/h1-5,9-11,13,15-18H,6H2/b12-5-/t9-,10-,11+/m0/s1

InChI Key

IXMUDTKTPHPTLK-QSPFPDKWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C\[C@@H]([C@H]([C@H](CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=CC(C(C(CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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